molecular formula C10H9NO2S B13627728 (S)-Methyl 2-isothiocyanato-2-phenylacetate

(S)-Methyl 2-isothiocyanato-2-phenylacetate

Katalognummer: B13627728
Molekulargewicht: 207.25 g/mol
InChI-Schlüssel: SCWSLEVKFWIFPI-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Methyl 2-isothiocyanato-2-phenylacetate is an organic compound characterized by the presence of an isothiocyanate group attached to a phenylacetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-isothiocyanato-2-phenylacetate typically involves the reaction of (S)-methyl 2-amino-2-phenylacetate with a suitable isothiocyanate reagent. One common method is the reaction with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide at room temperature, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using less toxic reagents and solvents, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Methyl 2-isothiocyanato-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dimethylformamide, dichloromethane, and acetonitrile.

    Catalysts: Bases such as triethylamine or pyridine.

Major Products:

Wirkmechanismus

The mechanism of action of (S)-Methyl 2-isothiocyanato-2-phenylacetate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its biological effects .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (S)-Methyl 2-isothiocyanato-2-phenylacetate is unique due to the combination of the isothiocyanate group and the phenylacetate moiety.

Eigenschaften

Molekularformel

C10H9NO2S

Molekulargewicht

207.25 g/mol

IUPAC-Name

methyl (2S)-2-isothiocyanato-2-phenylacetate

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)9(11-7-14)8-5-3-2-4-6-8/h2-6,9H,1H3/t9-/m0/s1

InChI-Schlüssel

SCWSLEVKFWIFPI-VIFPVBQESA-N

Isomerische SMILES

COC(=O)[C@H](C1=CC=CC=C1)N=C=S

Kanonische SMILES

COC(=O)C(C1=CC=CC=C1)N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.